Lipophilicity Divergence: XLogP3 0.8 for Ethyl 3-Nitro Ester vs. 0.5 for Ethyl 4-Nitro Positional Isomer
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate exhibits an XLogP3 value of 0.8, reflecting its octanol-water partition coefficient as computed by the XLogP3 3.0 algorithm. In contrast, the positional isomer ethyl (4-nitro-1H-pyrazol-1-yl)acetate (CAS 39753-81-6) has a computed XLogP3 of 0.5 . This difference of ΔXLogP3 = +0.3 indicates measurably higher lipophilicity for the 3-nitro substituted compound, a property that directly influences membrane permeability predictions and reversed-phase chromatographic retention times.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Ethyl (4-nitro-1H-pyrazol-1-yl)acetate, XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.3 (60% higher relative value) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2024.11.20); values derived from identical computational method |
Why This Matters
Higher lipophilicity alters pharmacokinetic predictions and chromatographic behavior, making the 3-nitro compound the preferred choice when enhanced membrane permeability or distinct retention characteristics are required.
